molecular formula C20H28ClN5O3 B14124361 (6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid CAS No. 1144500-09-3

(6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid

Cat. No.: B14124361
CAS No.: 1144500-09-3
M. Wt: 421.9 g/mol
InChI Key: ZJXNKVOVLJLUFT-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- involves multiple steps, starting from readily available starting materials. The synthetic route typically involves the following steps:

Industrial production methods for this compound would involve optimizing these synthetic routes to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Indole-3-acetic acid, 6-chloro-alpha-[4-[2-[[2-(dimethylamino)ethyl]amino]-2-oxoethyl]-1-piperazinyl]- lies in its complex structure, which provides a combination of functional groups that can interact with multiple biological targets, leading to diverse biological activities.

Properties

CAS No.

1144500-09-3

Molecular Formula

C20H28ClN5O3

Molecular Weight

421.9 g/mol

IUPAC Name

2-(6-chloro-1H-indol-3-yl)-2-[4-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C20H28ClN5O3/c1-24(2)6-5-22-18(27)13-25-7-9-26(10-8-25)19(20(28)29)16-12-23-17-11-14(21)3-4-15(16)17/h3-4,11-12,19,23H,5-10,13H2,1-2H3,(H,22,27)(H,28,29)

InChI Key

ZJXNKVOVLJLUFT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CN1CCN(CC1)C(C2=CNC3=C2C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

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